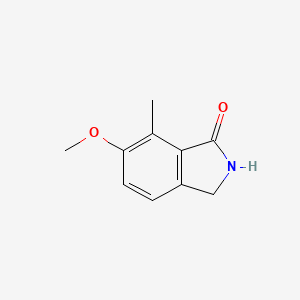![molecular formula C12H13N3O4 B1400279 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one CAS No. 959615-76-0](/img/structure/B1400279.png)
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
概要
説明
The compound “4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one” is a complex organic molecule. It contains a pyrido[3,2-b]pyrazin-3(4h)-one core, which is a type of heterocyclic compound. This core is substituted at the 4-position with a (1,3-dioxolan-2-yl)methyl group and at the 6-position with a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-b]pyrazin-3(4h)-one core, a (1,3-dioxolan-2-yl)methyl group, and a methoxy group . The exact 3D conformation would depend on the specific stereochemistry at each chiral center in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrido[3,2-b]pyrazin-3(4h)-one core and the (1,3-dioxolan-2-yl)methyl and methoxy substituents. The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the (1,3-dioxolan-2-yl)methyl and methoxy groups could impact its solubility, while the pyrido[3,2-b]pyrazin-3(4h)-one core could influence its stability and reactivity .科学的研究の応用
Antioxidant Properties and Radical Scavenging
Chromones and their derivatives, including compounds like "4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one," have been recognized for their potent antioxidant properties. These compounds are known to neutralize active oxygen species and interrupt free radical processes, thereby delaying or inhibiting cellular impairment that leads to diseases. The radical scavenging activity of these compounds is crucial for their physiological activities, which encompass anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The presence of specific functional groups, such as the double bond, carbonyl group, and hydroxyl groups, plays a significant role in enhancing their radical scavenging potential (Yadav et al., 2014).
Pharmacological Effects of Pyrazine Derivatives
Pyrazine derivatives, a class to which "4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one" belongs, have been extensively studied for their diverse pharmacological properties. These compounds have shown a wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. The structural diversity and pharmacological activities of pyrazine derivatives have attracted significant research interest, indicating their potential for developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Synthesis of Heterocycles
The reactivity of certain pyrazine derivatives has been harnessed in the synthesis of a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have significant implications in the development of pharmaceuticals, dyes, and other industrially relevant materials. The unique reactivity of these pyrazine derivatives under mild reaction conditions facilitates the generation of versatile compounds from a broad range of precursors, showcasing their utility in organic synthesis and material science (Gomaa & Ali, 2020).
Antioxidant Activity Assessment
The study of antioxidants, including pyrazine derivatives, involves various analytical methods to determine antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the efficacy of these compounds in neutralizing free radicals. Such assessments are vital for understanding the potential health benefits of these compounds and their applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-17-9-3-2-8-12(14-9)15(10(16)6-13-8)7-11-18-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHRUCDNIPALRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=O)N2CC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)
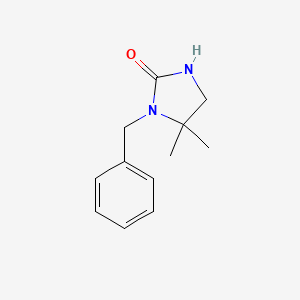
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)
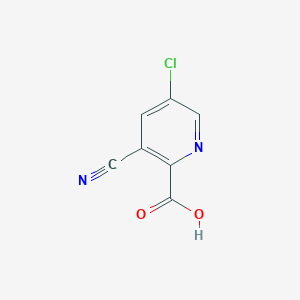
![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)
![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)
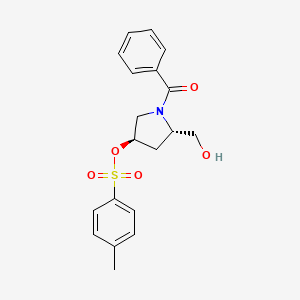
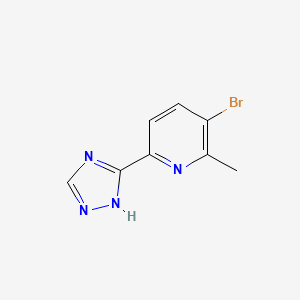
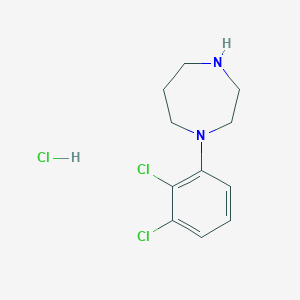
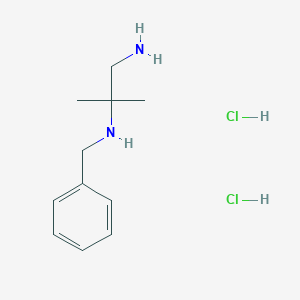
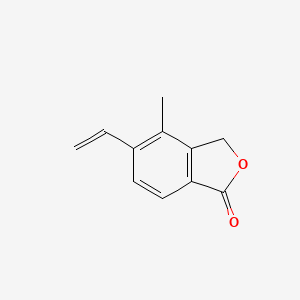
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
